molecular formula C₃₄H₅₅BrN₂O₅ B1146332 3-Acetyl Rocuronium Bromide CAS No. 122483-73-2

3-Acetyl Rocuronium Bromide

Cat. No. B1146332
CAS RN: 122483-73-2
M. Wt: 651.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl Rocuronium Bromide is a derivative of Rocuronium Bromide . Rocuronium Bromide is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anaesthesia to facilitate tracheal intubation by providing skeletal muscle relaxation .


Synthesis Analysis

The synthesis of Rocuronium Bromide involves several steps . The process starts with the base-catalyzed condensation of diepoxide and pyrrolidine in methanol in the presence of sodium hydroxide. This is followed by in-situ reduction of the keto intermediate to give the corresponding secondary alcohol. The epoxide ring of the resulting compound is then opened using morpholine. The resulted 2-morpholinyl-3, 17-dihydroxy steroidal derivative is then selectively acetylated to furnish the 17-acetoxy derivative. Finally, the resulting compound is reacted with allyl bromide to provide Rocuronium Bromide .


Molecular Structure Analysis

The molecular formula of 3-Acetyl Rocuronium Bromide is C34 H55 N2 O5 . Br . It is a derivative of Rocuronium Bromide, which has a propenyl group on its active quaternary nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rocuronium Bromide have been described in the Synthesis Analysis section. The reactions involve condensation, reduction, ring-opening, acetylation, and reaction with allyl bromide .


Physical And Chemical Properties Analysis

The molecular formula of 3-Acetyl Rocuronium Bromide is C34 H55 N2 O5 . Br, and its molecular weight is 651.71 .

Scientific Research Applications

Anesthesia and Muscle Relaxation

Rocuronium Bromide is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anesthesia . It is used to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation . It has a rapid onset and intermediate duration of action .

Facilitation of Tracheal Intubation

Rocuronium Bromide is used as an adjunct to general anesthesia to facilitate both rapid sequence and routine tracheal intubation . This helps ensure that the patient’s airway remains open and that they are receiving adequate ventilation during surgery .

Treatment of Cutaneous Squamous Cell Carcinoma (cSCC)

Rocuronium Bromide targets p53-related protein kinase (PRPK) that inhibits the development of UV-induced cSCC . This makes it a potential therapeutic agent for treating this type of skin cancer .

Topical Skin Drug Delivery

Rocuronium Bromide has been studied for its potential in targeted skin drug delivery . A topical oil/water emulsion lotion formulation of Rocuronium Bromide has been developed and evaluated for this purpose .

In Vitro Behavior Study

The physicochemical properties and in vitro behavior of Rocuronium Bromide have been investigated . Techniques such as thermal analysis, electron microscopy, spectroscopy, and in vitro assays have been used to characterize Rocuronium Bromide .

Forced Degradation Studies

Forced degradation studies have been conducted for Rocuronium Bromide under various conditions such as acidic, basic, oxidative, and thermal . These studies help understand the stability of the drug under different conditions .

Mechanism of Action

Target of Action

3-Acetyl Rocuronium Bromide, also known as Rocuronium Bromide, is primarily targeted at the nicotinic acetylcholine receptors at the neuromuscular junction . These receptors play a crucial role in transmitting signals from nerves to muscles, enabling muscle contraction.

Mode of Action

Rocuronium Bromide acts as a competitive antagonist for the nicotinic acetylcholine receptors . It dampens the receptor action, causing muscle relaxation . This is different from depolarizing neuromuscular junction blockers like succinylcholine, which work by causing continual depolarization .

Pharmacokinetics

The pharmacokinetics of Rocuronium Bromide involve its distribution, metabolism, and excretion. It is known to have a rapid onset and intermediate duration of action . The drug is metabolized to some extent through de-acetylation . It is excreted unchanged in bile and urine . Hepatic and renal diseases may prolong the effect of Rocuronium, but to a lesser extent than seen with other drugs like pancuronium .

Result of Action

The primary result of Rocuronium Bromide’s action is skeletal muscle relaxation . This is achieved by blocking the transmission of signals from nerves to muscles at the neuromuscular junction . This makes it useful in facilitating endotracheal intubation and providing skeletal muscle relaxation during surgery or mechanical ventilation .

Action Environment

The action, efficacy, and stability of Rocuronium Bromide can be influenced by various environmental factors. For instance, the presence of certain diseases (like hepatic and renal diseases) can affect the drug’s clearance and thus its effect . Additionally, the drug’s effect can be reversed by certain agents like Sugammadex, a γ-cyclodextrin derivative .

Safety and Hazards

Rocuronium Bromide is harmful if swallowed or in contact with skin, and toxic if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

Rocuronium Bromide is a commonly used non-depolarizing neuromuscular blocking agent. It has been used in over 30 million patients worldwide . The development of more efficient and scalable processes for its synthesis, as well as the discovery of new derivatives like 3-Acetyl Rocuronium Bromide, could potentially lead to improved versions of this drug with better efficacy, safety, and cost-effectiveness .

properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H55N2O5.BrH/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNFYELGQJULSR-PWXDFCLTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H55BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122483-73-2
Record name 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(4-MORPHOLINYL)ANDROSTAN-16-YL]-1-(2-PROPEN-1-YL)PYRROLIDINIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.